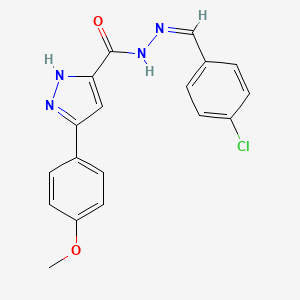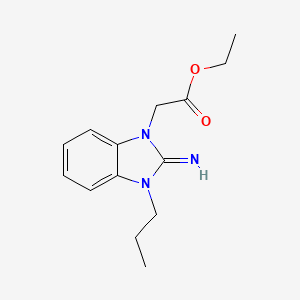![molecular formula C26H22ClF3N4O3 B11666298 3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666298.png)
3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-5-(3,4-Dimethoxyphenyl)-N-(Naphthalen-1-yl)-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Trifluormethylgruppe, einen Naphthalinring und einen Pyrazolopyrimidinkern umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Suzuki-Kreuzkupplung, bei der 1-Brom-3-chlor-5-iodbenzol mit Arylboronsäuren umgesetzt wird, um verschiedene Substituenten zu koppeln . Die Reaktionsbedingungen umfassen häufig die Verwendung von Palladiumkatalysatoren und Basen wie Kaliumcarbonat in einem organischen Lösungsmittel wie Toluol.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Suzuki-Kreuzkupplung umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-5-(3,4-Dimethoxyphenyl)-N-(Naphthalen-1-yl)-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Chlor- und Trifluormethylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Amine entstehen können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-(3,4-Dimethoxyphenyl)-N-(Naphthalen-1-yl)-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. hoher thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.
Wirkmechanismus
Der Wirkungsmechanismus von 3-Chlor-5-(3,4-Dimethoxyphenyl)-N-(Naphthalen-1-yl)-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Die Trifluormethylgruppe und der Naphthalinring spielen eine entscheidende Rolle für die Bindungsaffinität und -spezifität. Die genauen beteiligten Pfade hängen vom biologischen Kontext und den spezifischen Zielstrukturen ab, die untersucht werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Bis(1-Naphthyl)-5-(2-Naphthyl)benzol (α,α,β-TNB): Bekannt für seine glasbildenden Eigenschaften.
3,5-Di(Naphthalen-1-yl)-1-phenylbenzol (α,α-P): Eine weitere Verbindung mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
3-Chlor-5-(3,4-Dimethoxyphenyl)-N-(Naphthalen-1-yl)-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid ist durch die Kombination einer Trifluormethylgruppe, eines Naphthalinrings und eines Pyrazolopyrimidinkerns einzigartig. Diese Kombination verleiht spezifische chemische und physikalische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind, was sie für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C26H22ClF3N4O3 |
|---|---|
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
3-chloro-5-(3,4-dimethoxyphenyl)-N-naphthalen-1-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H22ClF3N4O3/c1-36-19-11-10-15(12-20(19)37-2)18-13-21(26(28,29)30)34-24(31-18)22(27)23(33-34)25(35)32-17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,21,31H,13H2,1-2H3,(H,32,35) |
InChI-Schlüssel |
LFEKMDWCIINMOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC=CC5=CC=CC=C54)Cl)N2)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666216.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666223.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666237.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11666244.png)
![N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11666245.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11666253.png)

![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![(5Z)-5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11666310.png)
![(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11666312.png)
